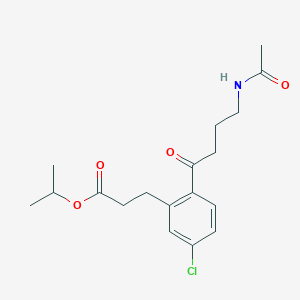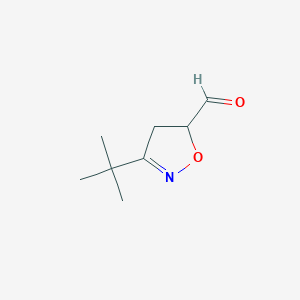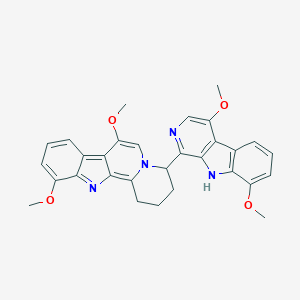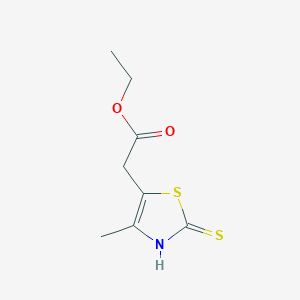![molecular formula C34H30Cl2N6NiO10 B053227 5-[4-(Dimethylamino)phenyl]iminoquinolin-8-one;nickel(2+);diperchlorate CAS No. 111792-92-8](/img/structure/B53227.png)
5-[4-(Dimethylamino)phenyl]iminoquinolin-8-one;nickel(2+);diperchlorate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[4-(Dimethylamino)phenyl]iminoquinolin-8-one;nickel(2+);diperchlorate is a complex compound that has been widely studied for its potential applications in scientific research. This compound has been synthesized using various methods and has been found to have unique biochemical and physiological effects. In
作用機序
The mechanism of action of 5-[4-(Dimethylamino)phenyl]iminoquinolin-8-one;nickel(2+);diperchlorate is not fully understood. However, it is believed that this compound acts by facilitating electron transfer processes in various organic reactions. Additionally, this compound has been found to have unique optical properties, which may be attributed to its molecular structure.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have not been extensively studied. However, it has been found to have low toxicity and has been used in various lab experiments without adverse effects.
実験室実験の利点と制限
One of the main advantages of 5-[4-(Dimethylamino)phenyl]iminoquinolin-8-one;nickel(2+);diperchlorate is its unique optical properties, which make it useful in various lab experiments. Additionally, this compound has low toxicity and can be easily synthesized using various methods. However, one of the main limitations of this compound is its limited solubility in certain solvents, which may make it difficult to work with in certain lab experiments.
将来の方向性
There are many potential future directions for research on 5-[4-(Dimethylamino)phenyl]iminoquinolin-8-one;nickel(2+);diperchlorate. One such direction is the study of its potential applications in the field of organic electronics, where it may be used as a hole transport material in OLEDs. Another potential direction is the study of its potential applications in the field of catalysis, where it may be used as a catalyst for various organic reactions. Additionally, further research is needed to fully understand the mechanism of action and biochemical and physiological effects of this compound.
合成法
The synthesis of 5-[4-(Dimethylamino)phenyl]iminoquinolin-8-one;nickel(2+);diperchlorate has been achieved using various methods. One such method involves the reaction of 8-hydroxyquinoline-5-sulfonic acid with 4-dimethylaminobenzaldehyde in the presence of nickel(II) chloride hexahydrate and sodium perchlorate. The resulting compound is then purified using recrystallization techniques. Another method involves the reaction of 8-hydroxyquinoline with 4-dimethylaminobenzaldehyde in the presence of nickel(II) chloride and sodium perchlorate. The resulting compound is then purified using column chromatography.
科学的研究の応用
5-[4-(Dimethylamino)phenyl]iminoquinolin-8-one;nickel(2+);diperchlorate has been found to have various applications in scientific research. One such application is in the field of organic electronics, where this compound has been used as a hole transport material in organic light-emitting diodes (OLEDs). This compound has also been studied for its potential applications in the field of photovoltaics, where it has been used as a sensitizer in dye-sensitized solar cells (DSSCs). Additionally, this compound has been studied for its potential applications in the field of catalysis, where it has been used as a catalyst for various organic reactions.
特性
CAS番号 |
111792-92-8 |
|---|---|
分子式 |
C34H30Cl2N6NiO10 |
分子量 |
812.2 g/mol |
IUPAC名 |
5-[4-(dimethylamino)phenyl]iminoquinolin-8-one;nickel(2+);diperchlorate |
InChI |
InChI=1S/2C17H15N3O.2ClHO4.Ni/c2*1-20(2)13-7-5-12(6-8-13)19-15-9-10-16(21)17-14(15)4-3-11-18-17;2*2-1(3,4)5;/h2*3-11H,1-2H3;2*(H,2,3,4,5);/q;;;;+2/p-2 |
InChIキー |
OFGLVOQLSNTWAA-UHFFFAOYSA-L |
SMILES |
CN(C)C1=CC=C(C=C1)N=C2C=CC(=O)C3=C2C=CC=N3.CN(C)C1=CC=C(C=C1)N=C2C=CC(=O)C3=C2C=CC=N3.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Ni+2] |
正規SMILES |
CN(C)C1=CC=C(C=C1)N=C2C=CC(=O)C3=C2C=CC=N3.CN(C)C1=CC=C(C=C1)N=C2C=CC(=O)C3=C2C=CC=N3.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Ni+2] |
ピクトグラム |
Oxidizer; Irritant |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















![7-Methyl-5H-pyrrolo[1,2-D]tetrazole](/img/structure/B53178.png)
